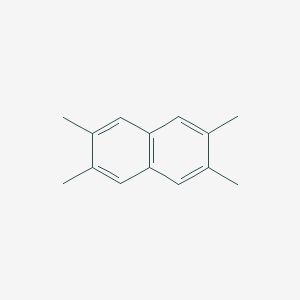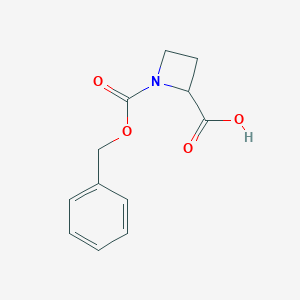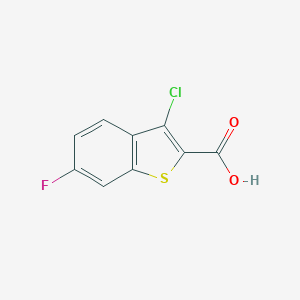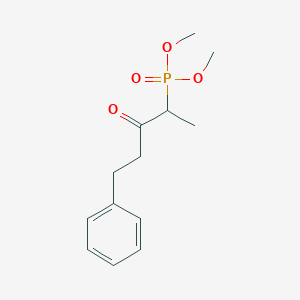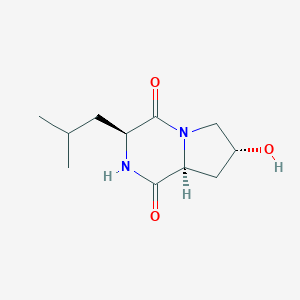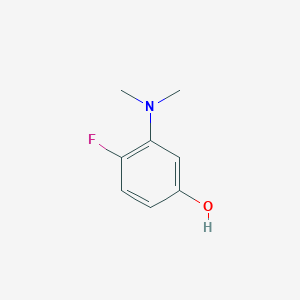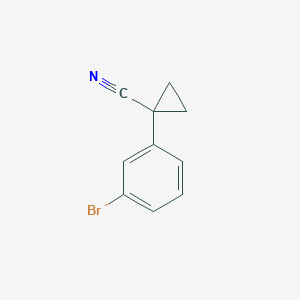
1-(3-Bromophenyl)cyclopropanecarbonitrile
Übersicht
Beschreibung
1-(3-Bromophenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C10H8BrN . It has a molecular weight of 222.08 .
Molecular Structure Analysis
The InChI notation for 1-(3-Bromophenyl)cyclopropanecarbonitrile is 1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)cyclopropanecarbonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 334.3±35.0 °C at 760 mmHg, and a flash point of 156.0±25.9 °C . It has a molar refractivity of 50.9±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 144.3±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Asymmetric Reduction and Cyclopropane Derivatives
The compound 1-(3-Bromophenyl)cyclopropanecarbonitrile and its derivatives have been utilized in asymmetric reduction processes. For example, the reduction of 2-bromo-1-phenylethylidenemalononitrile with chiral NAD(P)H models yields cyclopropane ring products with significant enantiomeric purity (Li, Liu, & Deng, 1999). Similarly, the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, an important intermediate in pharmaceutical synthesis, involves a process that starts from commercially available precursors (Hou et al., 2016).
Interaction with Nucleophiles
The interaction of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles leads to the formation of cyclopropane bis-lactones, demonstrating the versatility of bromophenylcyclopropanecarbonitrile derivatives in chemical reactions (Fariña et al., 1986).
Organometallic Chemistry
In organometallic chemistry, the interaction of nickel(0) complexes with mono- and di-bromo derivatives of cyclopropane has been explored. These studies contribute to understanding the formation of novel η3-allylnickel complexes (Peganova et al., 1990).
Cycloaddition Reactions
Cycloaddition reactions of 1-(3-Bromophenyl)cyclopropanecarbonitrile derivatives, such as the [2+2] dimerization of 1-bromo-2-phenylcyclopropene, have been investigated. These studies are significant for the synthesis of complex organic structures (Lee et al., 2009).
Organosilicon Compounds Synthesis
The synthesis of organosilicon compounds from tetra-substituted cyclopropyl benzyl bromide, a derivative of 1-(3-Bromophenyl)cyclopropanecarbonitrile, highlights its use in producing functionalized cyclopropane derivatives (Gholizadeh et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBUFCWKWBTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601778 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-83-1 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

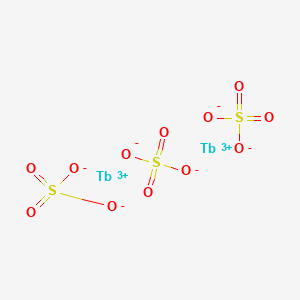
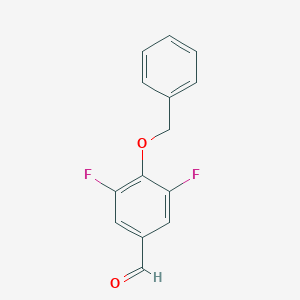
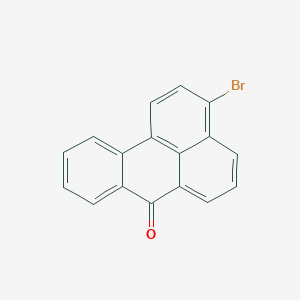
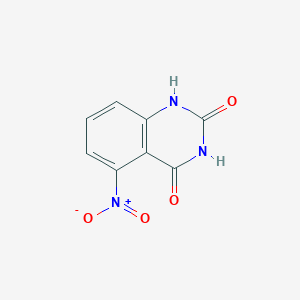
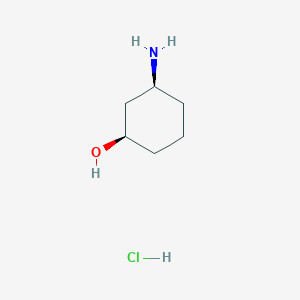
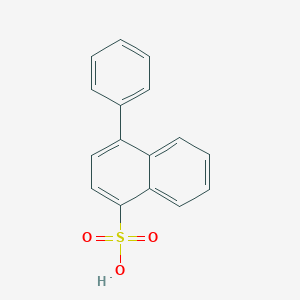
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
